molecular formula C12H14O B2845864 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one CAS No. 1344334-29-7

1-(2,3-dihydro-1H-inden-5-yl)propan-2-one

Cat. No.: B2845864
CAS No.: 1344334-29-7
M. Wt: 174.243
InChI Key: OUSVSNUXIHLKTJ-UHFFFAOYSA-N
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Description

Product Overview: 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-one is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . It is supplied as a high-purity material for research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals. Research Context and Significance: This ketone is a key synthetic intermediate in organic and medicinal chemistry research. Its structure is closely related to 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI), a compound that has been studied in pharmacological research for its activity as a serotonergic agent . As such, this compound serves as a critical precursor in the synthesis and exploration of novel amino-propylindane derivatives. Researchers value this compound for its role in investigating structure-activity relationships, particularly in the development of chemical entities that interact with monoamine neurotransmitter systems. Its fused ring system provides a rigid scaffold that is of interest in the design of new compounds for biochemical and pharmacological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSVSNUXIHLKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 1 2,3 Dihydro 1h Inden 5 Yl Propan 2 One

Reactions of the Ketone Functionality

The carbonyl group of the propan-2-one side chain is a key site for chemical modification, readily participating in nucleophilic addition and condensation reactions.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. libretexts.org The electrophilic nature of the carbonyl carbon, arising from the electronegativity of the oxygen atom, makes it susceptible to attack by nucleophiles. chemguide.co.uk This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

Hydride Reduction: The reduction of the ketone functionality in 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one to a secondary alcohol, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol, can be achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the carbonyl carbon. youtube.com The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Grignard Additions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield 2-(2,3-dihydro-1H-inden-5-ylmethyl)-2-propanol. The versatility of Grignard reagents allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions
ReactantReagentProduct
This compoundSodium borohydride (NaBH₄), followed by H₂O1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol
This compoundMethylmagnesium bromide (CH₃MgBr), followed by H₃O⁺2-(2,3-dihydro-1H-inden-5-ylmethyl)-2-propanol

The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) makes this compound amenable to condensation reactions through the formation of enamine or enolate intermediates.

Enamine Chemistry: Ketones react with secondary amines (R₂NH) under acidic catalysis to form enamines. wikipedia.org Enamines are nitrogen analogs of enols and are useful nucleophilic intermediates. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of this compound with a secondary amine like pyrrolidine (B122466) would yield an enamine intermediate. This enamine can then react with various electrophiles, such as alkyl halides or acyl halides, at the α-carbon. masterorganicchemistry.com Subsequent hydrolysis of the resulting iminium ion regenerates the ketone, now functionalized at the α-position. masterorganicchemistry.com

Enolate Chemistry: In the presence of a suitable base, this compound can be deprotonated at the α-carbon to form an enolate ion. wikipedia.org Enolates are powerful nucleophiles that can participate in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations and alkylations. bham.ac.ukmasterorganicchemistry.com The regioselectivity of enolate formation (i.e., which α-proton is removed) can often be controlled by the choice of base and reaction conditions. bham.ac.uk

Table 2: Intermediates in Condensation Reactions
ReactantReagentIntermediate
This compoundPyrrolidine, H⁺Corresponding Enamine
This compoundLithium diisopropylamide (LDA)Corresponding Lithium Enolate

The α-position of the ketone can be oxidized to introduce a hydroxyl group, forming an α-hydroxy ketone. A modern and efficient method for this transformation is the direct oxidation of the corresponding enolate with a 2-sulfonyloxaziridine, such as 2-(phenylsulfonyl)-3-phenyloxaziridine. organic-chemistry.org This reaction provides a high yield of the α-hydroxy carbonyl compound. organic-chemistry.org This method is often preferred over older techniques due to its high stereoselectivity and avoidance of overoxidation or side reactions. organic-chemistry.org

Reactions Involving the Dihydroindene Moiety

The dihydroindene portion of the molecule also presents opportunities for chemical modification, primarily through reactions on the aromatic ring and potential functionalization of the saturated five-membered ring.

Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com The substitution pattern on the benzene (B151609) ring of this compound will be influenced by the existing substituents.

Halogenation: Halogenation of the aromatic ring can be achieved using a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com This reaction introduces a halogen atom onto the aromatic ring, with the position of substitution governed by the directing effects of the existing groups.

Table 3: Common Electrophilic Aromatic Substitution Reactions
ReactionReagentsElectrophile
NitrationHNO₃, H₂SO₄NO₂⁺
BrominationBr₂, FeBr₃Br⁺

Functionalization of the saturated cyclopentane (B165970) ring of the dihydroindene moiety is more challenging than reactions on the aromatic ring or the ketone group. Reactions on this part of the molecule would likely involve radical substitution or advanced C-H activation methods. For example, bromination at the benzylic positions could potentially be achieved under free-radical conditions (e.g., using N-bromosuccinimide and a radical initiator). More recent advances in catalysis have enabled the direct C-H functionalization of cycloalkanes, which could potentially be applied to this system. nih.gov

Hydrogenation and Dehydrogenation Studies

The chemical behavior of this compound under hydrogenation and dehydrogenation conditions is dictated by its two primary structural components: the propan-2-one side chain and the 2,3-dihydro-1H-indene (indane) nucleus.

Hydrogenation: The ketone functional group is readily susceptible to reduction. Catalytic hydrogenation, typically employing catalysts such as palladium, platinum, or nickel, can reduce the carbonyl group to a secondary alcohol, yielding 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol. ncert.nic.in This transformation can also be achieved with high efficiency using metal hydride reagents. ucalgary.ca Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are common reagents for this purpose, converting the ketone into the corresponding secondary alcohol. ncert.nic.inopenochem.org LiAlH₄ is a significantly stronger reducing agent than NaBH₄. openochem.org The choice of reagent can be critical for chemoselectivity if other reducible functional groups are present in the molecule. organic-chemistry.org The reduction of the prochiral ketone results in the formation of a chiral center at the secondary alcohol. Enantioselective reduction methods, using chiral catalysts or reagents, can be employed to produce specific stereoisomers of the alcohol. wikipedia.org

Dehydrogenation: Dehydrogenation reactions can target the saturated five-membered ring of the indane core. Under specific catalytic conditions, often at elevated temperatures, the indane moiety can be aromatized to an indenyl system. wikipedia.org This transformation significantly alters the electronic properties of the molecule, creating a conjugated system. The indenyl anion, formed by deprotonation, is a valuable ligand in organometallic chemistry, analogous to the cyclopentadienyl (B1206354) anion. wikipedia.orgresearchgate.net

Table 1: Selected Hydrogenation Reactions of this compound This table is interactive. Click on the headers to sort.

Reaction Type Reagent/Catalyst Solvent Product
Catalytic Hydrogenation H₂, Pd/C Ethanol 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol
Hydride Reduction Sodium Borohydride (NaBH₄) Methanol (B129727)/Ethanol 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol
Hydride Reduction Lithium Aluminium Hydride (LiAlH₄) Diethyl ether/THF 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

Derivatization Strategies for this compound

The presence of the ketone carbonyl group offers a rich platform for a variety of derivatization reactions, enabling the synthesis of a wide range of novel compounds.

Formation of Oxime, Hydrazone, and Other Carbonyl Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with ammonia (B1221849) derivatives (H₂N-Z). ncert.nic.in These reactions typically proceed via a nucleophilic addition mechanism to form a carbinolamine intermediate, followed by dehydration to yield a C=N double bond. nih.gov

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions yields the corresponding oxime, this compound oxime. khanacademy.orgthermofisher.com Oximes are generally more stable than hydrazones. thermofisher.com

Hydrazone Formation: Treatment with hydrazine (B178648) (H₂NNH₂) forms the analogous hydrazone. khanacademy.orglibretexts.org Substituted hydrazines, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626), can also be used to produce substituted hydrazones, which are often stable, crystalline solids useful for characterization. ncert.nic.in

Semicarbazone Formation: Reaction with semicarbazide (B1199961) results in the formation of a semicarbazone, another stable crystalline derivative. ncert.nic.in

The formation of these derivatives is reversible and catalyzed by acid. ncert.nic.innih.gov The stability and reactivity of the resulting C=N bond make these derivatives valuable intermediates for further synthetic transformations.

Table 2: Carbonyl Derivatization of this compound This table is interactive. Click on the headers to sort.

Reagent Name (Formula) Derivative Class Product Name
Hydroxylamine (NH₂OH) Oxime This compound oxime
Hydrazine (H₂NNH₂) Hydrazone This compound hydrazone
Phenylhydrazine (C₆H₅NHNH₂) Phenylhydrazone This compound phenylhydrazone
Semicarbazide (NH₂CONHNH₂) Semicarbazone This compound semicarbazone

Modifications of the Propan-2-one Side Chain (e.g., to Amine, Alcohol)

The propan-2-one side chain can be chemically modified to introduce new functional groups, primarily through reduction and reductive amination reactions.

Reduction to Alcohol: As discussed in section 3.2.3, the ketone can be reduced to the secondary alcohol 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol. ncert.nic.inorganic-chemistry.org This is a fundamental transformation that converts the planar carbonyl carbon into a tetrahedral stereocenter. wikipedia.org A variety of reducing agents are available, allowing for control over reaction conditions and selectivity. openochem.orgorganic-chemistry.org

Conversion to Amine (Reductive Amination): Reductive amination provides a direct route to convert the carbonyl group into an amine. wikipedia.orglibretexts.org The process involves the initial reaction of the ketone with an amine (ammonia, a primary amine, or a secondary amine) to form an intermediate imine or enamine, which is then reduced in situ. chemistrysteps.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] are often preferred because they selectively reduce the protonated imine intermediate over the starting ketone. organic-chemistry.orgacs.org This one-pot procedure is a highly efficient method for amine synthesis. wikipedia.org

Reaction with ammonia yields the primary amine, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine.

Reaction with a primary amine (R-NH₂) yields a secondary amine.

Reaction with a secondary amine (R₂NH) yields a tertiary amine.

Table 3: Side-Chain Modifications of this compound This table is interactive. Click on the headers to sort.

Target Functional Group Reaction Type Reagents Product
Secondary Alcohol Reduction NaBH₄ or LiAlH₄ 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol
Primary Amine Reductive Amination NH₃, NaBH₃CN 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine
Secondary Amine Reductive Amination R-NH₂, NaBH₃CN N-alkyl-1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine

Construction of Fused Heterocyclic Systems Involving the Indane Core

The indane scaffold of this compound serves as a foundational structure for the synthesis of more complex, fused heterocyclic systems. While direct reactions from this specific ketone are not widely documented, established synthetic strategies using related indane and indenone precursors demonstrate the potential for such constructions. These methods often involve multicomponent reactions or cyclization strategies. rsc.orgarkat-usa.orgnih.gov

Indenopyridines: Fused pyridine (B92270) rings can be constructed onto an indane framework. A common method is a three-component reaction involving an indane-1,3-dione, an aldehyde, and an amine, which cyclize to form the indenopyridine core. rsc.orgnih.govrsc.org This suggests that this compound could potentially be modified to an indane-dione derivative to serve as a precursor for similar polycyclic systems. rsc.org

Indenofurans: The synthesis of indenofurans often involves annulation reactions. rsc.orgrsc.org For instance, strategies like the Hauser–Kraus annulation can be employed, which involves the reaction of a phthalide (B148349) with a Michael acceptor to generate the fused furan (B31954) ring. rsc.org Other methods may utilize palladium-catalyzed C-H activation to form the C-C bond necessary for ring closure. arkat-usa.org

Indenopyrazoles: Fused pyrazole (B372694) rings can be synthesized by reacting an appropriate indane-based precursor with hydrazine derivatives. organic-chemistry.org For example, the condensation of an indane-1,3-dione with hydrazine can lead to the formation of an indenopyrazole. researchgate.net This highlights a potential pathway where the ketone of the title compound could be used to build a hydrazine-based intermediate, which could then be cyclized onto the aromatic ring of the indane core.

These synthetic strategies illustrate the potential of the indane moiety as a building block for diverse and biologically relevant heterocyclic scaffolds. rsc.orgarkat-usa.orgresearchgate.net

Design and Synthesis of Derivatives and Analogues of 1 2,3 Dihydro 1h Inden 5 Yl Propan 2 One

Structural Modification Strategies on the Indane Ring

The position of the propan-2-one side chain on the indane ring is a fundamental aspect of its chemical identity. The parent compound is the 5-yl isomer, but the 4-yl and 6-yl isomers are also synthetically accessible, though their properties may differ significantly. The synthesis of these regioisomers typically relies on electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, on a 2,3-dihydro-1H-indene starting material. alexandonian.comnih.govrsc.org

The fused alkyl ring of the indane system is an activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org In the case of indane (2,3-dihydro-1H-indene), the position para to the fused ring is position 5, and the position ortho is position 4. Therefore, Friedel-Crafts acylation of indane with a suitable acylating agent like propanoyl chloride or acetic anhydride (B1165640) would be expected to yield a mixture of isomers, primarily the 5-yl and 4-yl substituted products. alexandonian.com The precise ratio of these isomers can be influenced by the choice of Lewis acid catalyst and reaction conditions, which affect the steric and electronic interplay during the reaction. alexandonian.com The 6-yl isomer is generally less favored due to the directing effects of the fused ring.

Table 1: Positional Isomers of 1-(2,3-dihydro-1H-inden-yl)propan-2-one

IsomerIUPAC NameNotes
5-yl 1-(2,3-dihydro-1H-inden-5-yl)propan-2-oneThe primary subject compound, typically a major product in acylation reactions.
4-yl 1-(2,3-dihydro-1H-inden-4-yl)propan-2-oneAn ortho-substituted isomer, also expected from Friedel-Crafts acylation.
6-yl 1-(2,3-dihydro-1H-inden-6-yl)propan-2-oneA meta-substituted isomer, generally formed in lower yields.

The differentiation and study of such regioisomers are critical, as seen in the forensic analysis of designer drugs like 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) and its related isomers. researchgate.net

Introducing various substituents onto the aromatic portion of the indane ring is a common strategy to modulate molecular properties. The reactivity of the ring towards further substitution and the properties of the final compound are governed by the electronic nature of these substituents. lumenlearning.com Substituents are broadly classified as either electron-donating groups (EDGs), which activate the ring towards electrophilic substitution, or electron-withdrawing groups (EWGs), which deactivate it. wikipedia.orglibretexts.orglasalle.eduucalgary.ca

Activating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl (-CH₃) donate electron density to the ring, increasing its nucleophilicity and making it more reactive. lumenlearning.com They generally direct subsequent electrophilic attack to the ortho and para positions relative to themselves. For instance, the synthesis of a 6-methoxy-substituted derivative of this compound would involve starting with a methoxy-substituted indane, which would influence the position of the subsequent acylation.

Deactivating Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the ring, making it less nucleophilic and less reactive. lumenlearning.comucalgary.ca These groups typically direct incoming electrophiles to the meta position. Halogens (-F, -Cl, -Br) are an exception; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons via resonance. lasalle.eduucalgary.ca

Research on substituted indanone derivatives, such as N-phenyl-2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, has explored various substitution patterns on an appended phenyl ring, including para-fluoro, meta-chloro, and ortho-methoxy groups, to evaluate their biological activities. rjptonline.org These studies highlight how different electronic environments can be systematically created.

Table 2: Influence of Substituents on the Indane Aromatic Ring

Substituent ExampleElectronic EffectRing ReactivityDirecting Influence
-OCH₃ (Methoxy)Resonance Donating (+R), Inductive Withdrawing (-I)ActivatingOrtho, Para
-CH₃ (Methyl)Inductive Donating (+I)ActivatingOrtho, Para
-Cl (Chloro)Resonance Donating (+R), Inductive Withdrawing (-I)DeactivatingOrtho, Para
-NO₂ (Nitro)Resonance Withdrawing (-R), Inductive Withdrawing (-I)DeactivatingMeta
-C(O)R (Carbonyl)Resonance Withdrawing (-R), Inductive Withdrawing (-I)DeactivatingMeta

Exploration of Propan-2-one Side Chain Analogues

Modifying the propan-2-one side chain provides another avenue for creating diverse analogues with potentially new properties.

Homologation involves systematically increasing the length of the side chain. The propan-2-one moiety can be extended to butan-2-one, pentan-2-one, or other longer-chain ketones. Such modifications alter the molecule's size, flexibility, and lipophilicity. General synthetic methods for the multi-carbon homologation of aryl ketones into long-chain ketones have been developed, which could be applied to the indane scaffold. researchgate.netnih.govnih.gov These methods often involve transition metal-catalyzed C-C bond cleavage and subsequent cross-coupling reactions. nih.gov The synthesis of the designer drug 5-PPDI, which features a butan-1-one side chain, confirms that longer chains can be incorporated onto the indane ring. researchgate.net

Table 3: Homologated Analogues of the Propan-2-one Side Chain

Side ChainIUPAC Name of Analogue
Ethanone1-(2,3-dihydro-1H-inden-5-yl)ethanone
Propan-2-oneThis compound
Butan-2-one1-(2,3-dihydro-1H-inden-5-yl)butan-2-one
Pentan-2-one1-(2,3-dihydro-1H-inden-5-yl)pentan-2-one

The carbonyl group of the propan-2-one side chain is a versatile functional handle for introducing heteroatoms and a variety of other functional groups.

Nitrogen: The ketone can be converted into nitrogen-containing groups. For example, reductive amination can produce the corresponding amine, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine. More complex nitrogen functionalities can also be introduced, as demonstrated by the synthesis of indan-1-ylidene aminoguanidine (B1677879) derivatives, where the ketone is transformed into a C=N-NH-C(=NH)NH₂ moiety. nih.gov The conversion of 2,3-dihydro-1H-1-indanone into 2,3-dihydro-1H-inden-1-amine via an oxime intermediate is a well-established route for introducing a primary amine. google.com

Oxygen: The ketone can be reduced to a secondary alcohol, yielding 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol. Further reaction of this alcohol could lead to ethers or esters.

Sulfur: Heteroatoms like sulfur can be incorporated. Studies on indane-1,3-dione have shown the synthesis of 2-substituted thiophenyl derivatives, indicating that sulfur can be introduced at positions alpha to a carbonyl group on an indane scaffold. researchgate.net

Table 4: Side Chain Functional Group and Heteroatom Analogues

Original GroupModified GroupClass of Compound
Ketone (-C=O)Secondary Alcohol (-CH(OH))Alcohol
Ketone (-C=O)Amine (-CH(NH₂))Amine
Ketone (-C=O)Aminoguanidine (=N-NH-C(=NH)NH₂)Guanidine Derivative
Ketone (-C=O)Thioether (-CH(S-R))Thioether

Indane-Scaffolded Hybrid Molecules and Conjugates

Molecular hybridization is a powerful strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced or novel activities. The indane scaffold is an attractive anchor for creating such hybrids.

Chalcone (B49325) Hybrids: Chalcones, or 1,3-diaryl-2-propen-1-ones, are known for their diverse biological activities. preprints.org Indanone-chalcone hybrids have been designed and synthesized, typically through an aldehyde-ketone (Claisen-Schmidt) condensation reaction between a substituted indanone and an appropriate aromatic aldehyde. nih.govnih.gov These hybrids merge the structural features of both the indane ring system and the chalcone backbone. nih.govnih.gov

Spiro Compounds: A more intricate form of hybridization involves the creation of spirocycles, where two rings share a single common atom. The indane scaffold, particularly indane-1,3-dione, is a common precursor for synthesizing complex spiro compounds. researchgate.net Through multi-component reactions, such as 1,3-dipolar cycloadditions, spiro-indane derivatives fused to heterocyclic rings like pyrrolizidine, tetrahydroquinoline, and oxindole (B195798) have been prepared. researchgate.netnih.govnih.gov These reactions create highly complex, three-dimensional structures with potential applications in medicinal chemistry. nih.govrsc.orgrsc.org

Table 5: Examples of Indane-Scaffolded Hybrid Molecules

Hybrid TypeFused/Linked MoietySynthetic Strategy
Indanone-ChalconeChalconeClaisen-Schmidt Condensation
Spiro-IndanePyrrolizidine1,3-Dipolar Cycloaddition
Spiro-IndaneTetrahydroquinolineAza-Michael/Michael Reaction
Spiro-IndaneOxindoleMulti-component Cascade Reaction

Indane-Benzofuran Hybrids

The synthesis of indane-benzofuran hybrids represents an intriguing area of chemical synthesis, leveraging the structural features of both the indane and benzofuran (B130515) ring systems. While direct synthesis of a hybrid from this compound is not extensively documented in publicly available literature, analogous synthetic strategies for 2-arylbenzofurans can provide insights into potential synthetic routes. One common approach involves the reaction of a substituted phenol (B47542) with a suitable coupling partner. For instance, a plausible synthetic pathway could involve the conversion of an appropriately functionalized indanone to a phenolic derivative, which could then undergo cyclization to form the benzofuran ring.

A general method for the synthesis of 2-arylbenzofurans involves the palladium-catalyzed coupling of a 2-halophenol with a terminal alkyne, followed by intramolecular cyclization. Adapting this to the indane scaffold would require the synthesis of a halogenated and hydroxylated indane precursor.

Reactant 1 Reactant 2 Catalyst/Reagent Product Class
Substituted 2-halophenolTerminal alkynePalladium catalyst, Base2-Substituted benzofuran
SalicylaldehydeAromatic aldehydeAcid2-Arylbenzofuran

This table outlines general synthetic strategies that could be adapted for the synthesis of indane-benzofuran hybrids.

Indane-Piperazine Conjugates

The conjugation of the indane framework with a piperazine (B1678402) moiety introduces a versatile basic nitrogenous group, which can significantly influence the physicochemical properties of the resulting molecule. The synthesis of such conjugates typically involves the reaction of an indane derivative bearing a suitable electrophilic center with piperazine or a piperazine derivative.

For example, reductive amination of this compound with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) could yield an N-alkylated piperazine derivative. Alternatively, the indanone could be functionalized with a leaving group, such as a halogen or a tosylate, on the side chain, which could then be displaced by a nucleophilic nitrogen of the piperazine ring.

Indane Precursor Piperazine Derivative Reaction Type Product Class
This compoundPiperazineReductive AminationN-Indanylpropyl-piperazine
1-(2,3-dihydro-1H-inden-5-yl)-2-halopropanePiperazineNucleophilic SubstitutionN-(1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl)piperazine

This table illustrates potential synthetic routes for the creation of indane-piperazine conjugates.

Indane-Triazole Derivatives

The incorporation of a triazole ring into the indane structure can be achieved through various synthetic methodologies, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," being a prominent method. To synthesize an indane-triazole derivative, one would typically start with an indane precursor functionalized with either an azide (B81097) or a terminal alkyne.

For instance, the ketone of this compound could be reduced to an alcohol and subsequently converted to an azide. This indane-azide could then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazoles. Conversely, an alkyne-functionalized indane could be prepared and reacted with various organic azides.

Indane Precursor Co-reactant Reaction Type Product Class
Indane-azideTerminal alkyneCuAAC1,4-Disubstituted Indane-1,2,3-triazole
Indane-alkyneOrganic azideCuAAC1,4-Disubstituted Indane-1,2,3-triazole

This table presents common strategies for the synthesis of indane-triazole derivatives.

Structure-Reactivity/Property Relationship Studies of this compound Derivatives

The relationship between the chemical structure of a molecule and its reactivity and physicochemical properties is a fundamental concept in chemistry. For derivatives of this compound, modifications to the indane core, the propanone side chain, or the appended heterocyclic moieties can lead to significant changes in their characteristics.

Studies on related indanone derivatives have provided valuable insights into these relationships. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the indane nucleus can influence the electron density of the entire molecule, thereby affecting its reactivity in electrophilic or nucleophilic reactions. The lipophilicity and stability of indanone derivatives can be affected by the presence of fluorine atoms. ontosight.ai

Structural Modification Potential Effect on Reactivity/Property
Substitution on the indane aromatic ringAltered electron density, influencing reactivity in aromatic substitution reactions.
Modification of the propanone side chainChanges in steric hindrance and electronic effects at the carbonyl group.
Nature of the heterocyclic hybridIntroduction of basic/acidic centers, hydrogen bonding capabilities, and altered polarity.
Stereochemistry of the moleculePotential for stereospecific interactions and different biological activities.

This table summarizes the potential impact of structural modifications on the reactivity and properties of this compound derivatives.

Further detailed experimental and computational studies are necessary to fully elucidate the intricate structure-reactivity and structure-property relationships for this specific class of compounds.

Theoretical and Computational Investigations of 1 2,3 Dihydro 1h Inden 5 Yl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular structure, reactivity, and properties at the electronic level. For a molecule like 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one, these methods can elucidate characteristics that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles of the ground state structure. This foundational step is crucial as all other computational properties are derived from this optimized geometry. Similar methodologies are routinely applied to characterize novel organic molecules. nih.govresearchgate.net

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For this compound, DFT calculations would reveal the energies of these orbitals and the spatial distribution of the electron density for both HOMO and LUMO. This analysis would indicate which parts of the molecule—such as the indan (B1671822) ring system or the propanone side chain—are the primary sites for electron donation and acceptance.

Table 1: Hypothetical Frontier Orbital Data This table is illustrative of the type of data generated from DFT calculations and is not based on actual computed values for the target compound.

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.30

Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.govbg.ac.rsresearchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts are typically compared against a reference compound like tetramethylsilane (B1202638) (TMS) to align with experimental spectra.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by performing a frequency analysis on the optimized geometry. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and relate to the various vibrational modes of the molecule, such as the C=O stretch of the ketone group or C-H stretches in the indan rings.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions. researchgate.net This calculation yields the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. This can reveal information about the π-π* and n-π* transitions within the molecule.

To understand a molecule's reactivity in greater detail, various descriptors can be calculated from the electronic structure.

Mulliken Charges: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges. It helps identify which atoms are electron-rich (negative charge) or electron-poor (positive charge), indicating likely sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It plots the electrostatic potential, allowing for the immediate identification of electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a more positive potential around the aromatic and aliphatic hydrogens.

Table 2: Illustrative Global Reactivity Descriptors This table is for demonstrative purposes and does not represent actual calculated data for the target compound.

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)-EHOMO6.50
Electron Affinity (A)-ELUMO1.20
Chemical Hardness (η)(I - A) / 22.65
Electronegativity (χ)(I + A) / 23.85
Electrophilicity Index (ω)χ2 / (2η)2.79

DFT frequency calculations not only provide IR spectra but also allow for the determination of key thermochemical properties. By applying statistical mechanics principles, it is possible to compute standard thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy at a given temperature. These calculations are vital for predicting the spontaneity and energy changes of chemical reactions involving the molecule. For instance, the energetics of hydrogenation or oxidation of this compound could be investigated by calculating the energies of reactants, products, and transition states. researchgate.net

Molecular Dynamics and Simulation Studies

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water or another solvent, and calculating the forces between atoms to model their movements.

Such simulations can provide insights into:

Conformational Flexibility: How the propanone side chain rotates and flexes relative to the rigid indan ring system.

Solvation Effects: How the molecule interacts with solvent molecules, including the formation of hydrogen bonds (if applicable) and other intermolecular forces.

Interactions with other molecules: MD is a key tool for studying how a molecule might bind to a biological target, like a protein receptor, which is a common application in drug discovery. mdpi.com

Currently, there are no published molecular dynamics studies specifically focused on this compound.

Conformational Analysis and Stability

Conformational analysis is fundamental to understanding a molecule's three-dimensional structure, which in turn dictates its physical properties and biological activity. For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the propan-2-one side chain to the indane ring system.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are standard methods for determining the most stable geometries of molecules. acs.org These calculations would map the potential energy surface by systematically rotating the side chain relative to the rigid indane core. The resulting low-energy conformations, or conformers, represent the most probable shapes the molecule will adopt.

The stability of these conformers is primarily governed by steric hindrance and electronic effects. It is hypothesized that the most stable conformer would feature the propan-2-one group oriented to minimize steric clash with the indane ring. The relative energies of different conformers determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general chemical principles, as specific experimental or computational data for this compound is not available.

ConformerDihedral Angle (Ring-C-C=O)Relative Energy (kJ/mol)Predicted Population (%) at 298K
Anti-periplanar~180°0.0075
Syn-periplanar~0°10.51
Gauche~60°4.212
Gauche~-60°4.212

Intermolecular Interactions and Solvent Effects

The nature of intermolecular interactions is crucial for predicting the macroscopic properties of a compound, such as its boiling point, solubility, and crystal packing. The structure of this compound allows for several types of non-covalent interactions.

Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor, interacting with hydrogen bond donors in its environment.

π-Interactions: The aromatic portion of the indane ring can participate in π-π stacking with other aromatic systems and C-H···π interactions. researchgate.net

Molecular dynamics (MD) simulations are a powerful tool for studying these interactions in a condensed phase. researchgate.net Such simulations can model the behavior of many molecules over time, providing insight into the preferred interaction geometries and their influence on the substance's structure.

Solvent effects can significantly alter conformational stability and intermolecular behavior. In polar solvents, the molecule's conformation may shift to better expose the polar ketone group, enhancing solute-solvent hydrogen bonding. Conversely, in non-polar solvents, π-stacking and other non-polar interactions may become more dominant.

Table 2: Predicted Intermolecular Interactions for this compound This table presents a qualitative prediction of potential interactions.

Interaction TypeMolecular Moiety InvolvedExpected Relative Strength
Hydrogen Bonding (Acceptor)Ketone OxygenModerate to Strong
π-π StackingIndane Aromatic RingModerate
C-H···π InteractionsAliphatic C-H bonds and Aromatic RingWeak
Dipole-DipoleKetone GroupModerate
Van der Waals (Dispersion)Entire MoleculeWeak but collectively significant

In Silico Screening and Design of Novel Indanone Analogues

The indanone scaffold is a common feature in many biologically active compounds, making it an attractive starting point for drug design. beilstein-journals.org Computational, or in silico, screening allows for the rapid evaluation of a molecule's potential to interact with a biological target, such as an enzyme or receptor. This process is a cornerstone of modern drug discovery. manipal.edunih.govnih.gov

Studies on various indanone derivatives have shown their potential as inhibitors of targets like cholinesterase for Alzheimer's disease, monoamine oxidase-B (MAO-B) for Parkinson's disease, and cereblon in cancer therapy. manipal.edunih.govacs.org

A typical in silico workflow for this compound would involve:

Molecular Docking: The compound's 3D structure would be computationally "docked" into the active site of a known protein target. The docking algorithm calculates a score that estimates the binding affinity.

Binding Mode Analysis: The results are analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the molecule within the active site.

Analogue Design: Based on the binding mode, the parent structure is modified to enhance these interactions. For instance, functional groups could be added to the indane ring to form additional hydrogen bonds or to improve hydrophobic packing, with the goal of creating more potent analogues.

Table 3: Hypothetical In Silico Screening and Analogue Design This table provides a hypothetical example of docking results against MAO-B, a target for which other indanones have been studied. Scores are illustrative.

CompoundModification from Parent StructureDocking Score (kcal/mol)Key Predicted Interactions
Parent CompoundNone-6.5Hydrophobic interaction with active site pocket
Analogue 1Addition of a hydroxyl group to the indane ring-7.8New hydrogen bond with a key amino acid residue
Analogue 2Replacement of methyl on ketone with a cyclopropyl (B3062369) group-7.1Improved hydrophobic packing in binding pocket
Analogue 3Addition of a methoxy (B1213986) group to the indane ring-6.9Potential for weak hydrogen bond; steric effects

This structured in silico approach allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources in the drug development pipeline.

Advanced Analytical Methodologies for Characterization and Quantification in Academic Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one. By interacting with electromagnetic radiation, molecules yield spectra that serve as fingerprints, revealing details about the connectivity of atoms, the functional groups present, and the electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the aliphatic protons of the indan (B1671822) ring, the methylene (B1212753) protons of the propanone side chain, and the terminal methyl protons. Protons in different electronic environments are considered chemically non-equivalent and produce separate signals. sohag-univ.edu.eg The proximity to the electron-withdrawing carbonyl group and the aromatic ring will cause specific downfield shifts.

Predicted ¹H NMR Spectral Data

Protons (Label) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-a (CH₃) ~2.1 Singlet (s) 3H
H-b (CH₂) ~3.6 Singlet (s) 2H
H-c (CH₂) ~2.0 - 2.1 Quintet (quint) 2H
H-d (CH₂) ~2.9 Triplet (t) 2H
H-e (CH₂) ~2.9 Triplet (t) 2H
H-f, H-g (Ar-H) ~7.0 - 7.2 Multiplet (m) 3H

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., carbonyl, aromatic, aliphatic).

Predicted ¹³C NMR Spectral Data

Carbon (Label) Predicted Chemical Shift (δ, ppm)
C-a (CH₃) ~29
C-b (CH₂) ~50
C-c (CH₂) ~32
C-d (CH₂) ~25
C-e (CH₂) ~33
C-f, C-g, C-h, C-i, C-j, C-k (Ar-C) ~124 - 145
C-l (C=O) ~208

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is used to establish definitive structural assignments. A COSY spectrum would show correlations between adjacent protons (e.g., between H-c, H-d, and H-e in the indan ring), confirming their connectivity. An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for linking the propanone side chain (protons H-a and H-b) to the correct position on the indan ring (carbons C-h and C-i). psu.edu

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the calculation of the elemental formula. For this compound (C₁₂H₁₄O), the exact mass of the molecular ion [M]⁺˙ would be determined.

In addition to molecular weight, MS provides structural information through the analysis of fragmentation patterns. When subjected to ionization techniques like Electron Ionization (EI), the molecule fragments in a predictable manner. The study of these fragments helps to piece together the molecular structure. The fragmentation of related α-pyrrolidinophenone synthetic cathinones has been studied to identify substitution patterns. wvu.edu For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

McLafferty rearrangement: If sterically possible, though less likely for this specific structure.

Benzylic cleavage: Cleavage of the bond between the side chain and the indan ring, forming a stable indanyl cation or a substituted tropylium (B1234903) ion.

Predicted Mass Spectrometry Fragmentation Data (EI-MS)

m/z Value Proposed Fragment Identity
174 [M]⁺˙ (Molecular Ion)
159 [M - CH₃]⁺
131 [M - COCH₃]⁺
117 [C₉H₉]⁺ (Indanyl fragment)
43 [CH₃CO]⁺ (Acylium ion)

Techniques like GC-MS and LC-MS/MS are hybrid methods that first separate components of a mixture chromatographically before mass analysis, which is essential for identifying the compound in complex matrices. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light (Raman effect) at characteristic frequencies, allowing for their identification.

For this compound, the key functional groups are the ketone (C=O), the aromatic ring (C=C and C-H), and aliphatic groups (C-H).

The ketone C=O stretch is typically a strong, sharp absorption in the IR spectrum around 1715 cm⁻¹.

Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching occurs above 3000 cm⁻¹, while aliphatic C-H stretching from the indan and propanone moieties occurs just below 3000 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information, especially for the carbon skeleton and aromatic ring modes. Theoretical computations can assist in assigning the observed vibrational bands. researchgate.net

Predicted Vibrational Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Technique
> 3000 Aromatic C-H Stretch IR, Raman
< 3000 Aliphatic C-H Stretch IR, Raman
~1715 Ketone C=O Stretch IR (Strong)
~1600-1450 Aromatic C=C Stretch IR, Raman

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption is characteristic of the chromophores within the molecule. tanta.edu.eg

This compound contains two primary chromophores: the substituted benzene (B151609) ring and the carbonyl group.

π → π* transitions: These are high-energy transitions associated with the aromatic ring's π-electron system and typically result in strong absorption bands in the UV region (around 200-280 nm). libretexts.org

n → π* transitions: This transition involves promoting a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. libretexts.org It is a lower energy, and thus longer wavelength, transition but is often much weaker in intensity (lower molar absorptivity) compared to π → π* transitions. shu.ac.uk

The specific λ_max_ values and intensities can be influenced by the solvent and the substitution pattern on the aromatic ring.

Predicted UV-Vis Absorption Data

Approx. λ_max_ (nm) Electronic Transition Associated Chromophore
~260-280 π → π* Substituted Benzene Ring
~300-330 n → π* Carbonyl Group (Ketone)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective.

In a typical RP-HPLC setup:

Stationary Phase: A non-polar column, such as one packed with C18-bonded silica (B1680970).

Mobile Phase: A polar solvent mixture, commonly acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. The composition can be run isocratically (constant) or as a gradient (varied over time) to achieve optimal separation.

Detection: A UV detector is commonly used, set to a wavelength where the compound absorbs strongly (e.g., the λ_max_ from the π → π* transition determined by UV-Vis spectroscopy).

The retention time (the time it takes for the compound to elute from the column) is a characteristic property under specific conditions. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard, allowing the concentration of the compound in an unknown sample to be determined from its peak area. nih.gov

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a molecule like this compound, which possesses a moderate boiling point, GC analysis is highly suitable. However, to enhance its volatility, thermal stability, and improve peak shape and detection limits, derivatization is often a crucial step. nih.gov

Derivatization chemically modifies the analyte to create a new compound with properties more amenable to GC analysis. For ketones, this can involve reactions such as oximation or reduction followed by silylation. These methods can reduce peak tailing and increase the abundance of characteristic ions in mass spectrometry, aiding in structural confirmation. nih.gov

In a typical GC-Mass Spectrometry (GC-MS) setup, the derivatized analyte is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. semanticscholar.org The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. Following separation, the compound enters the mass spectrometer, which provides detailed structural information based on its mass-to-charge ratio and fragmentation pattern. nih.goviosrjournals.org This combination of chromatographic separation and mass spectrometric detection offers high specificity and sensitivity for the analysis of indane derivatives in complex mixtures. nih.govresearchgate.net

Table 1: Potential GC Derivatization Strategies for Ketones

Derivatization MethodReagent ExamplePurpose
OximationHydroxylamine (B1172632) hydrochlorideForms more volatile and stable oxime derivatives.
Reductive SilylationSodium borohydride (B1222165) followed by BSTFAConverts ketone to alcohol, then forms a volatile silyl (B83357) ether.
Hydrazone Formation2,4-Dinitrophenylhydrazine (B122626) (DNPH)Creates stable, often colored, derivatives suitable for analysis.

This table presents common derivatization strategies applicable to ketones for GC analysis, enhancing their analytical performance.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the qualitative assessment of mixture complexity. sigmaaldrich.comchemistryhall.com In the synthesis of this compound, TLC allows the researcher to visually track the consumption of starting materials and the formation of the product in near real-time. acs.orgthieme.de

The principle of TLC is based on the differential partitioning of compounds between a solid stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (an eluting solvent or solvent mixture). khanacademy.org A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a chamber containing the mobile phase. As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. khanacademy.org

Generally, more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance, resulting in a lower Retention Factor (Rf) value. Ketones, being moderately polar, will exhibit characteristic Rf values depending on the chosen solvent system. acs.org By spotting the starting materials, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on the same plate, one can clearly distinguish the progress of the reaction. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, has appeared. chemistryhall.comacs.org Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using chemical staining agents that react with the ketone functional group, such as a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain, which produces colored spots. google.comgoogle.comacdlabs.com

Table 2: Interpreting TLC for Reaction Monitoring

Observation on TLC PlateInterpretation
Spot for starting material is present; product spot is faint or absent.Reaction has just begun or is proceeding slowly.
Spots for both starting material and product are visible.Reaction is in progress.
Spot for starting material has disappeared; a distinct product spot is visible.Reaction is likely complete.
Multiple unexpected spots appear.Formation of by-products or decomposition has occurred.

This table provides a guide to interpreting TLC results during the monitoring of a chemical synthesis.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for confirming its synthesis and understanding its stereochemistry.

The technique requires a single, high-quality crystal of the compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. This diffraction pattern is a result of the regular, repeating arrangement of molecules within the crystal lattice. By analyzing the positions and intensities of the diffracted X-ray spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While X-ray crystallography is a definitive method for structural elucidation, obtaining a suitable crystal of this compound is a prerequisite. The process of crystal growth can be challenging and is often a matter of trial and error with various solvents and crystallization conditions. Although specific crystallographic data for this compound is not widely published, studies on related indane derivatives have successfully utilized this technique to elucidate their solid-state structures, demonstrating its applicability to this class of compounds. researchgate.net The resulting structural data would provide conclusive proof of the compound's identity and detailed insight into its molecular geometry.

Hyphenated Techniques for Complex Mixture Analysis

In many research scenarios, this compound may be present within a complex mixture, such as a reaction crude, a biological matrix, or an environmental sample. Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing such samples. nih.govchemijournal.com They combine the separation power of chromatography with the identification capabilities of spectroscopy. iosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a premier hyphenated technique for volatile compounds. nih.gov It first separates the components of a mixture in the gas phase and then provides mass spectra for each component, allowing for their individual identification, often by comparison to spectral libraries. iosrjournals.org This is particularly useful for identifying impurities or by-products in a synthesis reaction. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally fragile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.goviosrjournals.org High-Performance Liquid Chromatography (HPLC) separates the mixture's components in the liquid phase based on their interactions with the stationary and mobile phases. lcms.cz The eluent from the HPLC column is then introduced into the mass spectrometer. LC-MS is highly versatile and can be used for both qualitative and quantitative analysis of a wide range of compounds. nih.govresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide more detailed structural information through controlled fragmentation of the parent ion. nih.goviosrjournals.org

These hyphenated techniques provide the high degree of specificity and sensitivity required to separate, identify, and quantify this compound in challenging analytical situations. chemijournal.com

Table 3: Comparison of Hyphenated Techniques for Analysis

TechniquePrincipleAnalytesAdvantages
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based detection.Volatile and thermally stable compounds (or their volatile derivatives).High resolution, extensive spectral libraries for identification, high sensitivity.
LC-MS Separates compounds in the liquid phase based on polarity, followed by mass-based detection.Wide range of compounds, including non-volatile and thermally labile ones.Broad applicability, soft ionization techniques preserve molecular ion, suitable for quantitative analysis.
TLC-MS Compounds are separated on a TLC plate, and spots are subsequently analyzed by MS.A wide range of compounds.Rapid separation, minimal sample preparation, direct analysis from the plate. sigmaaldrich.comnih.gov

This table summarizes the key features of major hyphenated techniques applicable to the analysis of this compound in complex mixtures.

Applications of 1 2,3 Dihydro 1h Inden 5 Yl Propan 2 One in Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Organic Molecules

The indanone core is a key component in a range of biologically active molecules, including antiviral, anti-inflammatory, and anticancer agents, as well as compounds for treating neurodegenerative diseases. researchgate.net The synthesis of complex organic molecules often relies on the strategic use of functionalized building blocks, and 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one serves as a valuable precursor in this regard.

The propan-2-one side chain offers a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the ketone functionality can be a handle for aldol (B89426) condensations, Wittig reactions, and reductive aminations, allowing for the extension of the carbon skeleton and the introduction of diverse functional groups. These transformations are fundamental in the synthesis of complex natural products and pharmaceutically active compounds. For example, derivatives of 1-indanone (B140024) are utilized in the synthesis of alkaloids and other nitrogen-containing heterocyclic compounds. encyclopedia.pub

Furthermore, the dihydroindenyl ring system can be functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, providing pathways to elaborate the core structure. The combination of reactivity at both the ketone and the aromatic ring makes this compound a strategic starting material for the convergent synthesis of intricate molecular architectures. While specific examples detailing the use of this exact compound in the total synthesis of a complex natural product are not extensively documented in publicly available literature, the known reactivity of the indanone scaffold strongly supports its potential in this area. researchgate.netrsc.org

Contributions to Methodological Advancements in Organic Synthesis

The development of novel synthetic methods is crucial for advancing the field of organic chemistry. Substrates with unique reactivity profiles can play a pivotal role in the discovery and optimization of new chemical transformations. Indanone derivatives have been employed in the development of various catalytic processes. organic-chemistry.orgacs.org

For instance, rhodium-catalyzed reactions have been developed for the one-pot synthesis of 2,3-disubstituted indanone derivatives in aqueous media, highlighting a move towards more sustainable and environmentally friendly synthetic protocols. organic-chemistry.orgacs.org These methods often exhibit high regio- and diastereoselectivity. The reactivity of the ketone in this compound could be exploited in the development of new catalytic enantioselective reductions or other asymmetric transformations, leading to chiral building blocks of high value.

Moreover, the indanone framework is amenable to transition metal-catalyzed annulation reactions to construct fused- and spiro-cyclic systems. rsc.org While research may not have specifically focused on this compound, its structural features make it a suitable candidate for exploring new catalytic cycles and reaction pathways, potentially leading to the discovery of novel synthetic methodologies with broad applications.

Exploration in Materials Science for Novel Property Development

Indanone derivatives have found applications in materials science, particularly in the development of organic functional materials. rsc.org Their rigid, planar structure, combined with the potential for extensive π-conjugation through appropriate functionalization, makes them attractive components for organic light-emitting diodes (OLEDs), dyes, and fluorescent materials. rsc.org

The synthesis of novel polymers and functional materials often involves the incorporation of specific molecular subunits to impart desired properties. The this compound molecule could be chemically modified and incorporated into polymer backbones or as pendant groups. For example, polymerization of acrylic monomers derived from functionalized cyclic compounds has been explored for creating new bio-based polymers. nih.gov The ketone group could be transformed into a polymerizable unit, or the aromatic ring could be functionalized with groups that facilitate polymerization or impart specific optical or electronic properties.

The investigation of indanone-derived spirotruxenes, which exhibit interesting photophysical properties, underscores the potential of the indanone core in creating materials with unique characteristics. rsc.org Although specific studies on the integration of this compound into materials are not widely reported, its inherent structure provides a strong basis for its exploration in the design of new materials with applications in electronics and photonics.

Precursor for Advanced Chemical Probes and Ligands

Chemical probes are essential tools in chemical biology for the study of biological processes. rsc.org Fluorescent probes, in particular, are widely used for imaging and sensing. The indanone scaffold has been identified as a promising core for the development of such probes. rsc.orgmdpi.com The synthesis of fluorescent probes often involves the conjugation of a fluorophore to a molecule that can interact with a specific biological target.

This compound can serve as a precursor for the synthesis of targeted chemical probes. The ketone functionality can be used as an attachment point for various reporter groups, including fluorophores, through chemical ligation strategies. Furthermore, the indanone moiety itself can be part of a pharmacophore that directs the probe to a specific enzyme or receptor. For instance, indanone derivatives have been investigated as inhibitors of various enzymes, and by attaching a fluorescent tag, these inhibitors can be converted into probes to study enzyme activity and localization within cells. researchgate.net

Similarly, this compound can be a starting point for the synthesis of novel ligands for metal complexes. researchgate.net The ketone group can be modified to introduce coordinating atoms like nitrogen or sulfur, leading to bidentate or tridentate ligands. Such ligands can be used to prepare metal complexes with interesting catalytic or photophysical properties. For example, zinc(II) complexes with β-diketone ligands derived from indole (B1671886) have been synthesized and their interaction with DNA investigated, suggesting potential applications in the development of new metallodrugs. nih.gov

Metabolic Fate and Stability Studies of Indanone Based Compounds Academic Focus

In Vitro Metabolic Studies of Indane Scaffolds

In vitro metabolic studies are fundamental in the early stages of drug development to predict a compound's behavior in vivo. researchgate.net These assays assess the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. nih.gov For indane scaffolds, these studies are typically conducted using subcellular liver fractions, such as microsomes, which are rich in Phase I metabolic enzymes. researchgate.netnih.gov

The primary experimental system involves incubating the test compound, such as 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one, with human or animal liver microsomes. researchgate.netresearchgate.net These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, the main drivers of oxidative metabolism. nih.govmdpi.com The reaction requires cofactors, most notably the NADPH regenerating system, to support CYP enzyme activity. researchgate.net

The metabolic stability of the compound is determined by monitoring its depletion over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint), which describe how quickly the compound is metabolized by the enzymes in the test system. mdpi.com Compounds with high metabolic stability persist longer, which may allow for less frequent dosing. numberanalytics.com

Table 1: Representative Data from an In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM) Note: The following data are illustrative for a hypothetical indanone derivative and are based on typical parameters measured in such assays.

Parameter Value Unit Interpretation
Incubation Time 0, 5, 15, 30, 60 min Time points for sample analysis.
Microsomal Protein 0.5 mg/mL Concentration of HLM in the assay.
Half-Life (t½) 45 min Time for 50% of the parent compound to be metabolized.

These in vitro systems, including liver microsomes and hepatocytes, serve as robust models to screen new chemical entities and provide an initial assessment of their metabolic liabilities. mdpi.com

Identification and Structural Elucidation of Metabolites using Advanced Analytical Techniques

Identifying the structure of metabolites is essential for understanding biotransformation pathways and assessing whether the metabolites are active or potentially toxic. ijpras.com The principal technology for this purpose is liquid chromatography coupled with high-resolution mass spectrometry (HRMS). ijpras.comsciex.com

The process begins with the separation of the parent compound from its metabolites in the in vitro sample using LC. nih.gov The eluent is then introduced into a mass spectrometer. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of each metabolite. ijpras.com A change in mass from the parent compound indicates a specific metabolic transformation. For an indanone compound like this compound, common Phase I reactions include oxidation (hydroxylation) of the aromatic or aliphatic rings and reduction of the ketone group.

Tandem mass spectrometry (MS/MS or MSn) is then employed for structural elucidation. nih.gov In this technique, a specific metabolite ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint, helping to pinpoint the exact location of the metabolic modification. ijpras.com For definitive structural confirmation, particularly when dealing with novel metabolites or isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, although it requires isolating the metabolite in larger quantities. nih.govresearchgate.net

Table 2: Common Metabolic Biotransformations for Indanone Scaffolds and Corresponding Mass Shifts

Biotransformation Reaction Mass Change (Da) Potential Site on this compound
Monohydroxylation +15.99 Aromatic ring or aliphatic cyclopentane (B165970) ring
Dihydroxylation +31.99 Aromatic ring or aliphatic cyclopentane ring
Ketone Reduction +2.02 Propan-2-one carbonyl group

Factors Influencing Metabolic Stability in Relevant Systems

The metabolic stability of a compound is not an intrinsic property but is influenced by a combination of its chemical structure, physicochemical properties, and the enzymatic system it is exposed to. numberanalytics.comnumberanalytics.com

Structural and Physicochemical Factors:

Metabolic Soft Spots: Certain positions on a molecule are more susceptible to enzymatic attack. For indanone derivatives, these include the aromatic ring (prone to hydroxylation) and benzylic carbons on the indane ring, which can also be hydroxylated. researchgate.net

Lipophilicity: The active sites of many CYP enzymes are lipophilic. Consequently, compounds with high lipophilicity (high logP) often exhibit greater binding to these enzymes and are metabolized more rapidly. psu.edunumberanalytics.comnumberanalytics.com

Steric Hindrance: Introducing bulky chemical groups near a known metabolic soft spot can physically block the enzyme's access, thereby increasing metabolic stability. numberanalytics.com

Electronic Effects: Modifying the electronic properties of the molecule, for instance by adding electron-withdrawing groups like fluorine, can make the molecule less susceptible to oxidative metabolism. mdpi.comresearchgate.net

Enzymatic System Factors:

Cytochrome P450 Enzymes: The CYP superfamily, particularly isoforms like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, is responsible for the metabolism of a vast majority of drugs. nih.govmdpi.com The specific CYP isoforms that metabolize an indanone derivative will determine its metabolic profile and potential for drug-drug interactions. mdpi.comnih.gov

Inter-individual Variability: The expression and activity of CYP enzymes can vary significantly between individuals due to genetic polymorphisms, leading to differences in how a drug is metabolized. mdpi.comnumberanalytics.com

Strategies to enhance metabolic stability often involve iterative structural modifications, such as blocking metabolic sites or reducing lipophilicity, to optimize the compound's pharmacokinetic properties. psu.eduresearchgate.net

Theoretical Prediction of Metabolic Pathways

In silico, or computational, models are increasingly used in the early phases of drug discovery to predict the metabolic fate of compounds before they are synthesized. mdpi.com These theoretical approaches help prioritize candidates and guide the design of molecules with more favorable metabolic profiles.

Several computational methods are employed:

Substrate-based Approaches: These methods use knowledge of known substrates for specific metabolic enzymes. Quantitative Structure-Activity Relationship (QSAR) models correlate specific molecular features with metabolic liability. mdpi.com

Enzyme-based Approaches: These models utilize the three-dimensional crystal structures of metabolic enzymes, such as CYPs. A candidate molecule, like an indanone derivative, can be computationally "docked" into the enzyme's active site. This simulation helps predict whether the compound is likely to be a substrate and identifies the specific atoms (Sites of Metabolism, or SOMs) that are most likely to be modified. mdpi.com

Machine Learning and Data Mining: Modern approaches leverage large databases of known metabolic reactions. Machine learning algorithms, including deep learning models, are trained on this data to recognize patterns and predict the metabolic pathways for novel compounds. researchgate.netpagepress.orgnih.gov

These predictive tools can generate a list of likely metabolites and rank the metabolic "soft spots" on a molecule, providing valuable guidance for chemists to proactively design compounds with enhanced metabolic stability. mdpi.com

Q & A

Q. What are the established synthetic routes for 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one, and how can its purity be validated?

The compound is synthesized via oxidation of its alcohol precursor, (2S)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol, using oxidizing agents like NaBH4 or LiAlH4 under controlled conditions . Post-synthesis, purity validation typically involves gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and high-performance liquid chromatography (HPLC) for non-volatile products. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to verify the ketone functional group .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H and ¹³C NMR : To confirm the indene backbone and ketone group. For example, the ketone carbon typically appears at ~207–210 ppm in ¹³C NMR .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving chiral centers or verifying stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation, critical for distinguishing isomers or degradation products .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model molecular geometry, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors (e.g., electronegativity, chemical hardness). These predict sites susceptible to nucleophilic/electrophilic attacks and stability under varying pH/temperature conditions . For example, the ketone group’s electron-withdrawing nature can be quantified to guide derivatization strategies for drug design .

Q. What experimental approaches are used to investigate its potential biological activity (e.g., antimicrobial or psychoactive effects)?

  • In vitro assays : Antimicrobial activity is tested via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) values reported .
  • Neuropharmacological studies : As a structural analog of cathinones, receptor binding assays (e.g., dopamine/norepinephrine transporters) and behavioral models (e.g., locomotor activity in rodents) assess psychoactive potential .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from enantiomeric purity (e.g., (R)- vs. (S)-isomers) or assay conditions (e.g., pH, solvent). Solutions include:

  • Chiral chromatography : To isolate enantiomers and test activity separately .
  • Meta-analysis : Cross-referencing data across studies (e.g., PubChem, peer-reviewed journals) to identify trends .
  • Dose-response curves : Ensuring activity is concentration-dependent and replicable across independent labs .

Q. What strategies optimize crystallographic refinement for this compound using SHELX software?

  • Data quality : Use high-resolution (<1.0 Å) datasets to resolve disordered regions in the indene ring.
  • Twinning detection : SHELXL’s TWIN command handles twinned crystals, common in flexible molecules .
  • Restraints : Apply SADI (similarity restraints) for bond lengths/angles in the propan-2-one moiety to reduce overfitting .

Q. Methodological Tables

Technique Application Key Parameters Reference
DFT (B3LYP/6-31G(d,p))Predicts HOMO-LUMO, chemical reactivityIonization potential = 8.2 eV; Electrophilicity = 3.1 eV
SHELXLCrystallographic refinementR1 < 0.05; wR2 < 0.12 for high reliability
Broth microdilution assayAntimicrobial activity testingMIC = 32 µg/mL against E. coli

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.